BIo-11-dUTP xsodium salt

Description

Contextualization of Modified Nucleotides in Nucleic Acid Research

Nucleosides and their phosphorylated forms, nucleotides, are the fundamental building blocks of nucleic acids. mdpi.com The field of nucleic acid research has been significantly advanced by the use of modified nucleotides, which are synthetic analogs of the natural A, T, C, and G nucleotides. mdpi.comnih.gov These modifications can be made to the phosphate (B84403) backbone, the sugar moiety, or the base of the nucleotide. nih.gov The incorporation of these modified nucleotides into DNA or RNA can confer a range of beneficial properties. For instance, modifications can enhance the stability of nucleic acids against nuclease degradation, a significant advantage for in vivo applications. nih.govnih.gov

Furthermore, modified nucleotides can expand the chemical functionality of nucleic acids, enabling them to perform novel catalytic activities or bind to targets with improved affinity. nih.gov This has been instrumental in the development of aptamers and deoxyribozymes/ribozymes with specific, high-affinity binding to various targets. nih.gov The ability to introduce specific chemical groups, such as fluorophores or affinity tags like biotin (B1667282), via modified nucleotides is central to numerous detection and purification methodologies in molecular biology. bitesizebio.combiologydiscussion.com

Historical Development of Non-Radioactive Nucleic Acid Labeling Methodologies

Historically, nucleic acid labeling relied heavily on the use of radioactive isotopes, particularly ³²P. bitesizebio.comnih.gov While effective, the use of radioisotopes presents significant safety hazards, disposal challenges, and has a limited shelf life. nih.govoup.com These limitations spurred the development of non-radioactive labeling techniques, which offer increased stability, safety, and versatility. bitesizebio.comnih.govseracare.com

The development of non-radioactive methods has seen various approaches, including both direct and indirect labeling. biologydiscussion.comseracare.com Direct methods involve the covalent attachment of a detectable molecule, such as a fluorophore, directly to the nucleic acid probe. biologydiscussion.com Indirect methods, which have become widely adopted, utilize a hapten—a small molecule that can be specifically recognized by a binding partner. seracare.com Biotin is the most prominent example of such a hapten. oup.comoup.com

The pioneering work in this area involved the enzymatic incorporation of biotin-labeled nucleotide analogs, such as biotinylated dUTP and UTP, into nucleic acids. oup.com This was a significant step forward, allowing for the synthesis of biotinylated probes that could be used in various hybridization techniques. oup.com Detection of these biotinylated probes is typically achieved through the high-affinity interaction between biotin and the proteins avidin (B1170675) or streptavidin, which can be conjugated to reporter enzymes or fluorescent molecules. oup.comaatbio.com This biotin-streptavidin system provides a robust and sensitive means of detecting specific nucleic acid sequences. biologydiscussion.comaatbio.com Other non-radioactive methods have also been explored, such as the use of non-radioactive iodine as a label. dcu.ie

Structural Basis for Biotin-11-dUTP's Utility in Molecular Applications

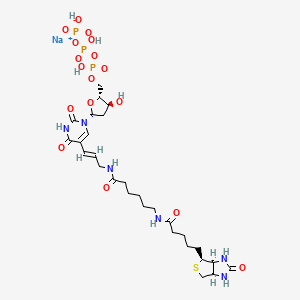

The utility of Biotin-11-dUTP in molecular biology is a direct consequence of its specific chemical structure. lumiprobe.comclinisciences.com This modified nucleotide is an analog of deoxyuridine triphosphate (dUTP) where a biotin molecule is attached to the C5 position of the uracil (B121893) base via a spacer arm. biorbyt.comjenabioscience.com This design allows it to be used as a substitute for its natural counterpart, dTTP, in various enzymatic reactions. biorbyt.comjenabioscience.comapexbt.com

The key components of its structure that are critical to its function are the biotin moiety and the eleven-carbon spacer linker. lumiprobe.comgenaxxon.com

| Component | Function |

|---|---|

| Biotin Moiety | Acts as a high-affinity tag for detection. |

| Deoxyuridine Triphosphate (dUTP) | Allows for enzymatic incorporation into DNA. lumiprobe.combiorbyt.com |

| Eleven-Carbon Spacer Linker | Optimizes enzymatic incorporation and biotin-avidin/streptavidin interaction. lumiprobe.comgenaxxon.com |

Role of the Biotin Moiety

The biotin moiety is the cornerstone of the detection system for nucleic acids labeled with Biotin-11-dUTP. Biotin, a small vitamin, exhibits an extraordinarily high affinity for the proteins avidin and streptavidin. oup.comaatbio.com This interaction is one of the strongest non-covalent interactions known in nature, which makes it highly specific and stable. oup.com

Once a biotinylated probe has hybridized to its target nucleic acid sequence, the biotin tag can be detected using avidin or streptavidin conjugated to a reporter molecule. These reporters can be enzymes, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP), which generate a colorimetric or chemiluminescent signal upon addition of a suitable substrate. seracare.comjenabioscience.com Alternatively, the avidin or streptavidin can be conjugated to a fluorescent dye for direct visualization. The small size of biotin is advantageous as it is less likely to interfere with the hybridization of the nucleic acid probe to its target sequence.

Significance of the Eleven-Carbon Spacer Linker

The eleven-carbon spacer linker that connects the biotin molecule to the dUTP is a critical design feature that significantly enhances the functionality of Biotin-11-dUTP. lumiprobe.comgenaxxon.com The length of this spacer arm has been found to be optimal for balancing two key aspects: the efficiency of enzymatic incorporation and the subsequent interaction of the biotin with avidin or streptavidin. clinisciences.comgenaxxon.com

The length of the spacer arm influences how well DNA polymerases can incorporate the modified nucleotide into a growing DNA strand. oup.comgenaxxon.comthomassci.com Generally, a shorter linker leads to more efficient incorporation by DNA polymerases. clinisciences.comgenaxxon.cominterchim.fr However, the "11" in Biotin-11-dUTP refers to the number of carbon atoms in the linker's backbone, a length that has been empirically determined to be a good compromise, allowing for efficient incorporation by a variety of DNA polymerases, including Taq polymerase, Klenow fragment, and reverse transcriptases. oup.comlumiprobe.comgenaxxon.com While some studies have compared the incorporation of dUTP and dCTP analogs with different length linkers, Biotin-11-dUTP remains a widely used standard. oup.com

Properties

Molecular Formula |

C28H44N6NaO17P3S |

|---|---|

Molecular Weight |

884.7 g/mol |

IUPAC Name |

sodium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C28H45N6O17P3S.Na/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25;/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43);/q;+1/p-1/b7-6+;/t18-,19-,20+,21-,24+,25-;/m0./s1 |

InChI Key |

RDAUACHYMZWLBE-KUOVFHGMSA-M |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O.[Na+] |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O.[Na+] |

Origin of Product |

United States |

Synthetic Strategies for Biotin 11 Dutp Sodium Salt

Chemical Synthesis Pathways for Biotinylated Deoxyuridines

The synthesis of Biotin-11-dUTP begins with the modification of a deoxyuridine molecule. A common and effective strategy involves creating an aminoallyl-functionalized deoxyuridine, which then serves as a scaffold for attaching the biotin (B1667282) moiety via a linker.

A foundational method for this process was established by Langer et al. (1981), which has been adapted and refined over the years. nih.govgoogle.com The general pathway involves:

Activation of dUTP: Deoxyuridine 5'-triphosphate (dUTP) is first activated, often through mercuration at the C5 position of the pyrimidine (B1678525) ring. nih.gov

Introduction of the Linker: The activated dUTP is then reacted with a molecule containing an amine group and a linker, such as allylamine, to form 5-(3-amino)allyldeoxyuridine 5'-triphosphate (AA-dUTP). nih.gov This intermediate contains a reactive primary amine at the end of a short linker arm, attached to the C5 position of the uracil (B121893) base. nih.govjenabioscience.com The linker is crucial as it provides spatial separation between the nucleotide and the biotin molecule, which is essential for efficient recognition and binding by streptavidin and for incorporation by DNA polymerases. genaxxon.com

Biotinylation: The AA-dUTP is then reacted with an activated form of biotin. nih.gov Typically, an N-hydroxysuccinimide (NHS) ester of biotin is used. oup.com For Biotin-11-dUTP, the specific reagent is an NHS ester of biotin attached to a 6-aminohexanoic acid spacer, which provides the 11-atom linker (Biotin-X-NHS). jenabioscience.comtinzyme.com The primary amine of AA-dUTP attacks the NHS ester, forming a stable amide bond and resulting in the final Biotin-11-dUTP molecule. oup.com

An alternative pathway involves performing the biotinylation at the nucleoside or monophosphate stage before converting it to the triphosphate. oup.com For instance, N6-(n-aminoalkyl)-dAMP can be biotinylated first and then phosphorylated to yield biotinylated dATP. oup.com This approach requires protecting the primary amino group before the phosphorylation steps. oup.com

Table 1: Key Reagents in Biotin-11-dUTP Synthesis

| Reagent | Role in Synthesis | Reference |

|---|---|---|

| Deoxyuridine 5'-triphosphate (dUTP) | Starting nucleotide | nih.gov |

| Allylamine | Forms the initial linker arm | nih.gov |

| Biotin-X-NHS Ester | Provides the biotin and the extended linker | jenabioscience.comoup.com |

| N-hydroxysuccinimide (NHS) | Activating group for biotin | oup.com |

Phosphorylation Protocols for Triphosphate Formation

When the biotinylated nucleoside is synthesized first, it must be converted into its biologically active triphosphate form. This phosphorylation is a critical step that can be challenging due to the multiple hydroxyl groups on the sugar ring and the potential for side reactions.

Several methods have been developed for the efficient synthesis of nucleoside triphosphates (NTPs):

The Yoshikawa Method: This protocol uses phosphorus oxychloride (POCl₃) in a trialkyl phosphate (B84403) solvent, such as trimethyl phosphate ((MeO)₃PO), to selectively phosphorylate the 5'-hydroxyl group of the nucleoside. oup.com The reaction often requires careful control of temperature and stoichiometry to maximize the yield of the desired 5'-monophosphate. oup.com

The Ludwig-Eckstein Method: This is a widely applied one-pot method for converting a nucleoside monophosphate (NMP) or the nucleoside directly to the triphosphate (NTP). frontiersin.org The nucleoside is first reacted with 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, followed by reaction with pyrophosphate. frontiersin.org This method is known for its efficiency and good yields. frontiersin.org

The Hoard-Ott Method: This procedure involves the activation of a nucleoside monophosphate (NMP) with a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), followed by reaction with pyrophosphate to form the triphosphate. oup.com This method is effective but may require protection of other functional groups on the base or sugar. oup.com

Recent advancements have also explored the use of tris{bis(triphenylphosphoranylidene) ammonium} (PPN) pyrophosphate as a stable and effective phosphorylating agent. frontiersin.org The choice of method often depends on the specific structure of the modified nucleoside and the desired scale of the synthesis. frontiersin.org

Table 2: Comparison of Phosphorylation Methods

| Method | Key Reagents | Stage of Synthesis | Reference |

|---|---|---|---|

| Yoshikawa | POCl₃, (MeO)₃PO | Nucleoside to Monophosphate | oup.com |

| Ludwig-Eckstein | 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, Pyrophosphate | Nucleoside/Monophosphate to Triphosphate | frontiersin.org |

| Hoard-Ott | DCC, Pyrophosphate | Monophosphate to Triphosphate | oup.com |

Advanced Purification Methodologies for Research-Grade Purity

Achieving high purity is paramount for Biotin-11-dUTP, as contaminants such as unreacted starting materials, partially phosphorylated intermediates, or hydrolyzed products can interfere with downstream applications like PCR or DNA sequencing. genaxxon.com Research-grade purity, often defined as ≥95%, is typically required. jenabioscience.com

The primary purification strategy for charged molecules like nucleotide triphosphates is ion-exchange chromatography. nih.gov This technique separates molecules based on their net charge. Since dUTP and its phosphorylated derivatives carry different numbers of negatively charged phosphate groups, they can be effectively resolved. Affinity chromatography, utilizing the strong and specific interaction between biotin and avidin (B1170675) or streptavidin, is also a powerful tool for isolating the successfully biotinylated product from non-biotinylated species. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for both the purification and the final purity assessment of Biotin-11-dUTP. nih.govjenabioscience.com It offers high resolution, speed, and sensitivity.

Two main HPLC modes are employed:

Anion-Exchange HPLC: This is the most common method for purifying nucleotides. A stationary phase with positively charged functional groups is used to separate the negatively charged nucleotides based on the number of phosphate groups. A salt gradient (e.g., using NaCl or triethylammonium (B8662869) bicarbonate) is used to elute the compounds, with the triphosphate eluting at a higher salt concentration than the diphosphate, monophosphate, or unreacted nucleoside.

Ion-Pair Reverse-Phase HPLC: In this method, a standard reverse-phase column (e.g., C18) is used, but a positively charged ion-pairing agent (e.g., tetrabutylammonium) is added to the mobile phase. nih.gov This agent forms a neutral complex with the negatively charged phosphates, allowing the nucleotides to be retained and separated based on the hydrophobicity of the entire molecule, including the biotin label. nih.gov This technique is particularly useful for separating biotinylated from non-biotinylated nucleotides. nih.gov

The purity of the final product is confirmed by analyzing the collected fractions. A successful purification will yield a single major peak in the HPLC chromatogram corresponding to Biotin-11-dUTP, with an area percentage of ≥95%. jenabioscience.com The identity of the peak is confirmed by its retention time compared to a known standard and by its characteristic UV absorbance spectrum (λmax at 240 and 289 nm in Tris-HCl buffer at pH 7.5). jenabioscience.com

Table 3: Typical HPLC Parameters for Biotin-11-dUTP Analysis

| Parameter | Anion-Exchange HPLC | Ion-Pair Reverse-Phase HPLC | Reference |

|---|---|---|---|

| Stationary Phase | Strong anion-exchanger (e.g., DEAE, SAX) | C18 silica | nih.gov |

| Mobile Phase A | Low salt buffer (e.g., 10 mM Tris-HCl) | Aqueous buffer with ion-pairing agent (e.g., tetrabutylammonium (B224687) phosphate) | nih.govjenabioscience.com |

| Mobile Phase B | High salt buffer (e.g., 1 M NaCl in buffer) | Organic solvent (e.g., Acetonitrile) with ion-pairing agent | nih.gov |

| Elution | Increasing salt gradient | Increasing organic solvent gradient | nih.gov |

| Detection | UV Absorbance (240 nm, 289 nm) | UV Absorbance (240 nm, 289 nm) | jenabioscience.com |

Advanced Methodological Applications of Biotin 11 Dutp Sodium Salt in Research

Non-Radioactive DNA Labeling Methodologies

Biotin-11-dUTP is widely utilized for generating biotin-labeled DNA probes for various hybridization techniques, including Southern and Northern blotting, dot blots, and in situ hybridization (FISH). lumiprobe.com The labeling process involves the enzymatic incorporation of the modified nucleotide into a DNA molecule. jenabioscience.comjenabioscience.com The resulting biotinylated probe can then be detected using streptavidin conjugated to an enzyme (such as horseradish peroxidase or alkaline phosphatase) or a fluorescent dye. jenabioscience.comjenabioscience.com

Nick Translation Protocols for Probe Generation

Nick translation is a common method for introducing labeled nucleotides into a double-stranded DNA molecule. genaxxon.comthermofisher.com The process utilizes DNase I to create single-stranded "nicks" in the DNA backbone. DNA Polymerase I then binds to these nicks, and its 5'→3' exonuclease activity removes existing nucleotides, while its 5'→3' polymerase activity simultaneously adds new nucleotides, including Biotin-11-dUTP, from the reaction mixture. sigmaaldrich.comoup.com

The size of the resulting labeled DNA fragments is a critical factor for successful hybridization, with a range of 300-600 base pairs being optimal for in situ hybridization. k-state.edu The final size of the probes can be controlled by adjusting the concentration of DNase I in the reaction. k-state.edu For non-radioactive labeling with Biotin-11-dUTP, dTTP is typically substituted with the labeled dUTP at a molar ratio of 1:3 to 1:5, and the reaction time is often extended to 1-2 hours to ensure efficient incorporation. thermofisher.comlabmartgh.com

Below is a table summarizing a typical Nick Translation reaction setup for biotinylating plasmid or genomic DNA:

| Component | Volume/Amount | Purpose |

| dNTP mix (including Biotin-11-dUTP) | 5 µL | Building blocks for new DNA strand, with biotin (B1667282) label |

| Plasmid or genomic DNA | 1 µg | Template DNA to be labeled |

| DNA Polymerase I | 5 µL | Enzyme that synthesizes the new labeled DNA strand |

| DNase I | Variable (X µL) | Enzyme that creates nicks in the DNA to initiate synthesis |

| Deionized or distilled water | Variable (Y µL) | To adjust the final reaction volume |

| Total Reaction Volume | 50 µL | |

| Data sourced from Kansas State University protocol for in situ hybridization probe preparation. k-state.edu |

The reaction is typically incubated at 14-15°C for 2 hours and then stopped by the addition of EDTA. k-state.edu Unincorporated nucleotides can be removed through methods like ethanol (B145695) precipitation or spin column chromatography. genaxxon.comlabmartgh.com

Random Primed Labeling Strategies

Random primed labeling is another effective method for generating biotinylated DNA probes. genaxxon.comabpbio.com This technique is based on the annealing of random short oligonucleotide primers (typically hexamers or heptanucleotides) to a denatured, single-stranded DNA template. nih.govthermofisher.com The Klenow fragment of DNA Polymerase I, which lacks 5'→3' exonuclease activity, then extends these primers, synthesizing a new complementary strand and incorporating Biotin-11-dUTP in the process. nih.govthermofisher.com

This method can produce highly sensitive probes and is capable of labeling minimal amounts of DNA, starting from as little as 10 nanograms. sigmaaldrich.com The efficiency of labeling is dependent on the amount and purity of the template DNA. sigmaaldrich.com

A general protocol for random primed labeling involves the following steps:

Denaturing the template DNA by boiling.

Annealing the random primers to the denatured DNA.

Initiating the polymerization reaction by adding the Klenow fragment and a dNTP mix containing Biotin-11-dUTP.

Incubating the reaction to allow for the synthesis of the labeled probe. thermofisher.com

3'-End Terminal Labeling Utilizing Terminal Deoxynucleotidyl Transferase (TdT)

3'-end terminal labeling offers a more targeted approach, attaching labeled nucleotides to the 3'-hydroxyl end of a DNA molecule. genaxxon.comlumiprobe.com This method employs the enzyme Terminal deoxynucleotidyl Transferase (TdT), which template-independently adds nucleotides to the 3' end of single-stranded DNA or the 3' overhangs of double-stranded DNA. jenabioscience.comthermofisher.com

An advantage of this strategy is that the biotin label is localized to the end of the probe, minimizing potential interference with hybridization or the binding of sequence-specific proteins. fishersci.com TdT can be used to add one or more biotinylated nucleotides to the 3' end of DNA. For instance, in the presence of CoCl₂, TdT can efficiently transfer 1-3 Biotin-11-UTPs to the 3'-OH group of a single-stranded DNA oligonucleotide. jenabioscience.com This technique is particularly well-suited for applications like electrophoretic mobility shift assays (EMSA). fishersci.com

The TUNEL (TdT-mediated dUTP-biotin Nick End Labeling) assay is a prominent application of this method, used to detect DNA fragmentation, a hallmark of apoptosis. nih.gov

| Reagent | Function in 3'-End Labeling |

| Terminal deoxynucleotidyl Transferase (TdT) | Catalyzes the template-independent addition of nucleotides to the 3'-OH end of DNA. thermofisher.com |

| Biotin-11-UTP/dUTP | The biotinylated nucleotide that is incorporated onto the DNA strand. jenabioscience.comfishersci.com |

| 5X TdT Reaction Buffer | Provides the optimal chemical environment, including CoCl₂, for TdT activity. fishersci.com |

| DNA Template (e.g., oligonucleotide) | The DNA molecule to be labeled. jenabioscience.com |

Nucleic Acid Amplification and Synthesis Techniques

Beyond probe generation, Biotin-11-dUTP is also incorporated into DNA during amplification and synthesis reactions, such as the Polymerase Chain Reaction (PCR) and Reverse Transcription PCR (RT-PCR).

Polymerase Chain Reaction (PCR) Applications with Biotin-11-dUTP

Biotin-11-dUTP can be used in PCR to generate biotinylated amplicons. genaxxon.comjenabioscience.com This is achieved by including Biotin-11-dUTP in the PCR master mix along with the other dNTPs. Taq DNA Polymerase, commonly used in PCR, can efficiently incorporate the modified nucleotide into the newly synthesized DNA strands. genaxxon.comabpbio.com

The ratio of Biotin-11-dUTP to dTTP in the reaction mix is a critical parameter that needs to be optimized for efficient amplification and labeling. jenabioscience.comjenabioscience.com While higher concentrations of the biotinylated nucleotide lead to a higher density of labels in the product, excessive amounts can inhibit the polymerase and reduce the amplification yield. tandfonline.com A common starting point for optimization is a 1:1 ratio of Biotin-11-dUTP to dTTP. jenabioscience.com Research has shown that no significant loss of amplification efficiency is observed with concentrations of up to 200 µM Biotin-11-dUTP. nih.gov

Biotinylated PCR products have a wide range of applications, including their use as hybridization probes and in various affinity-based assays where the biotin tag can be used for capture or detection. nih.gov

Reverse Transcription Polymerase Chain Reaction (RT-PCR) in Gene Expression Studies

In the context of gene expression analysis, Biotin-11-dUTP can be incorporated during the RT-PCR process. genaxxon.com The initial step involves reverse transcriptase synthesizing a complementary DNA (cDNA) strand from an RNA template. Biotin-11-dUTP can be included in this step for the generation of biotinylated cDNA. rndsystems.comtocris.com Subsequently, the biotinylated cDNA serves as a template for PCR amplification, resulting in a biotin-labeled PCR product corresponding to the expressed gene of interest.

This method allows for the production of labeled probes specific to transcribed sequences, which can then be used in downstream applications such as microarray analysis or other hybridization-based gene expression profiling techniques. nih.gov

Complementary DNA (cDNA) Synthesis for Transcriptome Analysis

Biotin-11-dUTP sodium salt is a crucial reagent for the non-radioactive labeling of DNA, including complementary DNA (cDNA) synthesis for transcriptome analysis. In this application, Biotin-11-dUTP is enzymatically incorporated into the nascent cDNA strand as a substitute for its natural counterpart, deoxythymidine triphosphate (dTTP). jenabioscience.comjenabioscience.comtinzyme.com This incorporation is facilitated by reverse transcriptase enzymes. tinzyme.comeenzyme.comgenaxxon.com The resulting biotin-labeled cDNA probes can then be utilized in various downstream applications, such as microarray analysis and next-generation sequencing, to study gene expression profiles. The 11-atom linker arm separating the biotin molecule from the dUTP ensures efficient incorporation by the polymerase and optimal accessibility for subsequent detection with streptavidin conjugates. jenabioscience.comgenaxxon.comgeneon.net

The process involves using a mixture of labeled and unlabeled dNTPs during the reverse transcription reaction. The ratio of Biotin-11-dUTP to dTTP can be optimized depending on the specific application and the desired labeling density. jenabioscience.com For robust and efficient labeling, a 1:1 ratio of Biotin-11-dUTP to dTTP is often recommended for methods like PCR and Nick Translation. jenabioscience.comjenabioscience.com

| Enzyme Used in cDNA Synthesis | Function |

| Reverse Transcriptase | Incorporates Biotin-11-dUTP into the growing cDNA strand during reverse transcription of RNA. tinzyme.comeenzyme.comgenaxxon.com |

| DNA Polymerase | Can be used for subsequent amplification of the biotin-labeled cDNA. |

Primer Extension Reactions

Primer extension analysis is a technique used to map the 5' ends of transcripts and to quantify the amount of a specific RNA molecule. Biotin-11-dUTP can be effectively incorporated into the newly synthesized DNA strand during primer extension reactions. eenzyme.comgenaxxon.comabpbio.com In this method, a labeled primer is annealed to an RNA template, and a reverse transcriptase extends the primer to the 5' end of the RNA. When Biotin-11-dUTP is included in the reaction mixture, it is incorporated into the extended product.

The biotinylated extension product can then be detected and quantified using streptavidin conjugated to an enzyme (like horseradish peroxidase or alkaline phosphatase) or a fluorescent dye. jenabioscience.comjenabioscience.comtinzyme.com This non-radioactive method offers a safe and sensitive alternative for analyzing transcript start sites and abundance. The efficiency of Biotin-11-dUTP incorporation is a key factor for the sensitivity of the assay.

High-Resolution Nucleic Acid Visualization and Mapping

Fluorescence In Situ Hybridization (FISH) for Chromosomal and Gene Locus Mapping

Fluorescence in situ hybridization (FISH) is a powerful cytogenetic technique used to visualize and map the presence and location of specific DNA sequences on chromosomes. nih.gov Biotin-11-dUTP plays a pivotal role in the generation of non-radioactively labeled probes for FISH. sigmaaldrich.comlumiprobe.com These probes, which are complementary to the target DNA sequence, are labeled by incorporating Biotin-11-dUTP through enzymatic methods like nick translation or PCR. genaxxon.comsigmaaldrich.com

Once the biotinylated probe is hybridized to the target DNA on a chromosome preparation, it is detected using fluorescently labeled streptavidin or a series of antibodies that amplify the signal. jenabioscience.com This allows for the precise localization of genes and other DNA sequences on chromosomes, aiding in the diagnosis of genetic disorders and the study of chromosomal architecture. The use of biotin-labeled probes offers high sensitivity and resolution for gene mapping.

The preparation of effective biotin-labeled probes is critical for successful FISH experiments. Probes can be generated by incorporating Biotin-11-dUTP via nick translation of larger DNA fragments (like plasmids or BACs) or by PCR amplification of specific sequences. tandfonline.comcreative-bioarray.com During nick translation, DNase I introduces nicks into the DNA, and DNA Polymerase I incorporates Biotin-11-dUTP as it synthesizes new DNA strands. k-state.edu For PCR labeling, a specific ratio of Biotin-11-dUTP to dTTP is included in the reaction mix. tandfonline.com The optimal size for FISH probes is typically between 200 and 600 base pairs. creative-bioarray.com

Hybridization parameters must be carefully controlled to ensure specific binding of the probe to the target sequence. Key parameters include the temperature of denaturation and hybridization, the concentration of formamide (B127407) in the hybridization buffer, and the salt concentration of the washing solutions. sigmaaldrich.comk-state.edu Denaturation of both the probe and the target chromosomal DNA is essential to allow for the annealing of the single-stranded probe. k-state.eduyoutube.com

| Parameter | Typical Condition | Purpose |

| Probe Denaturation | 70-80°C for 5-10 minutes | To create single-stranded probes for hybridization. creative-bioarray.comk-state.edu |

| Target DNA Denaturation | 70°C for 2 minutes in 70% formamide/2x SSC | To denature chromosomal DNA on the slide. k-state.edu |

| Hybridization Temperature | 37°C | To facilitate the specific annealing of the probe to the target sequence. sigmaaldrich.comk-state.edu |

| Hybridization Time | Overnight | To allow sufficient time for the probe to find and bind to its complementary target. sigmaaldrich.comk-state.edu |

| Post-Hybridization Washes | Varying concentrations of SSC and formamide at specific temperatures | To remove non-specifically bound probes and reduce background signal. sigmaaldrich.com |

To enhance the detection of small or low-copy number targets in FISH, signal amplification techniques are often employed. Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD), is a highly sensitive method that can significantly boost the fluorescent signal. biotium.combiotium.com In TSA-FISH, a biotinylated probe is first detected with a streptavidin-horseradish peroxidase (HRP) conjugate. tandfonline.com

The HRP enzyme then catalyzes the deposition of multiple biotin- or fluorophore-labeled tyramide molecules in the immediate vicinity of the target sequence. biotium.combiotium.com This localized deposition results in a substantial amplification of the signal. If biotinylated tyramide is used, a subsequent detection step with fluorescently labeled streptavidin is required. tandfonline.com TSA can increase the sensitivity of FISH by up to 100-fold, enabling the detection of probes smaller than 1 kb. tandfonline.com

Terminal Deoxynucleotidyl Transferase dUTP Nick End Labeling (TUNEL) Assay for DNA Fragmentation Analysis

The Terminal Deoxynucleotidyl Transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method for detecting DNA fragmentation, a hallmark of apoptosis (programmed cell death). wikipedia.orgabcam.com The assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT), which adds labeled deoxynucleotides to the 3'-hydroxyl termini of DNA breaks. wikipedia.org

In the context of this assay, Biotin-11-dUTP serves as the labeled nucleotide. TdT incorporates Biotin-11-dUTP at the sites of DNA fragmentation. mblbio.com The incorporated biotin can then be detected using streptavidin conjugated to a fluorescent dye or an enzyme for colorimetric detection. abcam.com This allows for the identification and quantification of apoptotic cells within a tissue section or cell population. The TUNEL assay using Biotin-11-dUTP provides a sensitive and specific method for studying apoptosis in various biological contexts. mblintl.com

| Component | Role in TUNEL Assay |

| Terminal deoxynucleotidyl transferase (TdT) | Catalyzes the addition of dUTPs to the 3'-hydroxyl ends of fragmented DNA. wikipedia.orgmblbio.com |

| Biotin-11-dUTP | Acts as the labeled nucleotide that is incorporated into the DNA breaks. |

| Streptavidin-conjugate (e.g., Streptavidin-HRP, Streptavidin-FITC) | Binds to the incorporated biotin for detection and visualization. abcam.commblbio.com |

Mechanistic Principles of TUNEL Assay for Apoptosis Research

The Terminal deoxynucleotidyl transferase (TdT) dUTP Nick End Labeling (TUNEL) assay is a widely utilized method for the detection of DNA fragmentation, a key feature of apoptosis. sileks.comwikipedia.org The fundamental principle of the TUNEL assay lies in the enzymatic activity of TdT, which is a DNA polymerase that can add deoxyribonucleotides to the 3'-hydroxyl (3'-OH) ends of DNA strands in a template-independent manner. nih.govresearchgate.net During the apoptotic process, endonucleases are activated and cleave the genomic DNA, generating a large number of DNA strand breaks with free 3'-OH termini. gbiosciences.comnih.gov

The TUNEL assay leverages these exposed 3'-OH ends as substrates for the TdT enzyme. europa.eu In the presence of labeled deoxyuridine triphosphates (dUTPs), TdT catalyzes the addition of these modified nucleotides to the ends of the DNA fragments. creative-bioarray.com Biotin-11-dUTP is a commonly used labeled nucleotide in this assay. nih.govgenscript.com The "11" in its name refers to the 11-atom linker that separates the biotin molecule from the dUTP. lumiprobe.combiotium.com This linker is crucial as it minimizes steric hindrance, allowing for efficient incorporation of the labeled nucleotide by TdT and subsequent detection by molecules with a high affinity for biotin, such as streptavidin. lumiprobe.comgenaxxon.com

Once the biotin-11-dUTP is incorporated into the fragmented DNA, the biotin tags can be detected. A common detection method involves the use of streptavidin conjugated to an enzyme, such as horseradish peroxidase (HRP). rndsystems.comjenabioscience.com The addition of a chromogenic substrate for HRP, like 3,3'-diaminobenzidine (B165653) (DAB), results in the formation of a colored precipitate at the site of DNA fragmentation, allowing for the visualization of apoptotic cells under a light microscope. sileks.comgenscript.com Alternatively, streptavidin can be conjugated to a fluorescent molecule, enabling the detection of apoptotic cells via fluorescence microscopy or flow cytometry. nih.gov The intensity of the signal is directly proportional to the number of DNA strand breaks, providing a quantitative measure of apoptosis. europa.eu

Adaptation and Optimization of TUNEL Protocols in Diverse Biological Systems

The successful application of the TUNEL assay across various biological systems often necessitates the adaptation and optimization of standard protocols. nih.gov Factors such as cell type, tissue of origin, and fixation method can significantly influence the outcome of the assay. gbiosciences.comcreative-bioarray.com Therefore, careful consideration and empirical testing of several parameters are crucial for obtaining reliable and reproducible results.

One of the most critical steps requiring optimization is sample fixation and permeabilization. gbiosciences.com The choice of fixative and the duration of fixation can affect the accessibility of the 3'-OH ends of the fragmented DNA to the TdT enzyme. Similarly, the permeabilization step, which allows the entry of TdT and labeled nucleotides into the cell and nucleus, must be carefully controlled to avoid excessive damage to cellular structures. creative-bioarray.com

The concentration of the TdT enzyme and the labeled nucleotide, such as biotin-11-dUTP, may also need to be adjusted depending on the specific experimental conditions. jenabioscience.com An optimal balance is required to ensure efficient labeling of apoptotic cells while minimizing non-specific background staining. genscript.com For instance, in some protocols, the ratio of biotin-11-dUTP to unlabeled dTTP is optimized to achieve the desired labeling efficiency. jenabioscience.com

Furthermore, the detection system can be adapted to suit the specific needs of the experiment. While biotin-streptavidin-based detection is widely used, other labeling methods are also available, including digoxigenin-dUTP and directly labeled fluorescent dUTPs. nih.govnih.gov The choice of detection method may depend on the desired sensitivity and the compatibility with other staining techniques for multiplex analysis. nih.gov

It is also important to include appropriate positive and negative controls to validate the results of the TUNEL assay. creative-bioarray.comgenscript.com Positive controls, often cells or tissues treated with a known apoptosis-inducing agent, confirm that the reagents and protocol are working correctly. creative-bioarray.com Negative controls, which omit the TdT enzyme, help to identify any non-specific staining. genscript.com

Other Specialized Molecular Biology Techniques

DNA Sequencing Methodologies

Biotin-11-dUTP and other biotinylated nucleotides have played a significant role in the advancement of DNA sequencing methodologies, particularly in techniques that rely on the affinity between biotin and streptavidin for purification and detection. nih.gov In Sanger sequencing, for example, biotinylated primers or dideoxynucleotides (ddNTPs) can be used to label the sequencing fragments. google.com The use of biotinylated ddNTPs, such as biotin-11-ddUTP, ensures that only the terminated fragments carry the biotin label. nih.gov

This biotin tag allows for the selective capture of the sequencing fragments using streptavidin-coated magnetic beads or other solid supports. nih.gov This purification step is highly efficient in removing unincorporated primers, dNTPs, and other reaction components that can interfere with the subsequent analysis of the sequencing fragments. nih.gov The purified fragments can then be eluted and analyzed by gel electrophoresis or mass spectrometry. nih.govnih.gov

In the context of mass spectrometry-based DNA sequencing, the use of biotinylated ddNTPs offers a significant advantage by enabling the generation of clean DNA sequencing fragments, which is crucial for obtaining accurate mass spectra. nih.gov The high-fidelity purification afforded by the biotin-streptavidin interaction minimizes the presence of contaminating molecules that could suppress the signal or generate ambiguous peaks. nih.gov

Mutagenesis Studies Incorporating Biotin-11-dUTP

While direct applications of biotin-11-dUTP in mutagenesis studies are not extensively documented, the principles of its incorporation into DNA suggest its utility in various aspects of such research. The ability of DNA polymerases to incorporate modified nucleotides like biotin-11-dUTP into a growing DNA strand is a fundamental aspect of its use in molecular biology. biotium.comeenzyme.com This enzymatic incorporation can be leveraged in site-directed mutagenesis protocols.

For instance, in techniques that involve the synthesis of a mutagenic DNA strand, biotin-11-dUTP could be included in the reaction mixture to label the newly synthesized strand. This biotin label would then allow for the selective recovery of the mutagenized DNA, separating it from the original, non-mutated template strand. The strong interaction between biotin and streptavidin would facilitate this separation process, for example, through the use of streptavidin-coated beads.

Furthermore, the incorporation of biotin-11-dUTP can be a useful tool for the verification and analysis of mutagenesis experiments. The presence of the biotin tag can be detected using various methods, providing a means to confirm the successful synthesis of the mutagenic strand.

Denaturing High-Performance Liquid Chromatography (DHPLC) Applications

Currently, there is a lack of specific research findings directly linking the use of Biotin-11-dUTP to Denaturing High-Performance Liquid Chromatography (DHPLC) applications.

Nucleic Acid Blotting Techniques (Southern and Northern Blotting)

Biotin-11-dUTP is a key reagent for the non-radioactive labeling of DNA and RNA probes used in Southern and Northern blotting techniques. lumiprobe.comnih.gov These hybridization-based methods are employed to detect specific DNA or RNA sequences, respectively, within a complex mixture. The use of biotinylated probes offers a safe and stable alternative to traditional radioactive labeling. nih.govoup.com

In Southern blotting, a DNA probe is used to detect a specific DNA sequence that has been separated by gel electrophoresis and transferred to a membrane. Similarly, in Northern blotting, an RNA probe is used to detect a specific RNA sequence. biorxiv.orgnih.gov To generate a biotinylated probe, Biotin-11-dUTP can be incorporated into a DNA or RNA molecule through various enzymatic methods, such as nick translation, random priming, or PCR. biotium.comgenaxxon.com

Once the biotinylated probe has been synthesized, it is hybridized to the target nucleic acid on the membrane. springernature.com Following hybridization and washing steps to remove any unbound probe, the biotinylated probe is detected. cosmobio.co.jp This is typically achieved by incubating the membrane with a streptavidin-enzyme conjugate, such as streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase. cosmobio.co.jp The addition of a chemiluminescent or chromogenic substrate for the enzyme produces a signal that can be detected on X-ray film or by a digital imaging system, revealing the location of the target sequence. cosmobio.co.jp The use of biotinylated probes in Southern and Northern blotting provides high sensitivity and specificity, comparable to that of radioactive probes. oup.com

Fabrication of Nucleic Acid Constructs for Single Molecule Force and Torque Spectroscopy

Single-molecule force and torque spectroscopy techniques, such as optical and magnetic tweezers, are powerful tools for investigating the mechanical properties of nucleic acids and their interactions with proteins. These methods require the precise fabrication of DNA or RNA constructs that can be tethered between a surface and a microscopic bead. Biotin-11-dUTP plays a crucial role in the creation of these molecular tethers.

The standard method for creating tethered nucleic acid constructs involves the synthesis of "DNA handles" labeled with biotin and another molecule, such as digoxigenin. researchgate.net These handles are typically generated by polymerase chain reaction (PCR) using a template DNA, such as λ phage DNA. researchgate.net During the PCR, Biotin-11-dUTP is included in the reaction mixture along with the four standard dNTPs. oup.com Taq polymerase, a non-proofreading enzyme, efficiently incorporates the modified nucleotide into the newly synthesized DNA strands. oup.com

The ratio of Biotin-11-dUTP to dTTP in the PCR mixture is optimized to ensure sufficient labeling for strong tethering without compromising the efficiency of the PCR. A commonly used ratio is 1:8 of biotin-dUTP to dTTP. oup.com Once synthesized, these biotinylated DNA handles are purified and then ligated to the specific DNA or RNA molecule of interest. researchgate.net

The biotinylated handles allow for the specific and robust attachment of the nucleic acid construct to a streptavidin-coated surface or bead. The streptavidin-biotin interaction is one of the strongest known non-covalent bonds, capable of withstanding significant forces, which is essential for single-molecule manipulation experiments. nih.gov

The strength of this linkage is a critical factor in the success of force spectroscopy experiments. Studies have measured the rupture force of a single biotin-streptavidin bond to be in the range of 100 to over 400 pN, depending on the geometry of the force application. The ability to form a stable tether allows researchers to apply and measure piconewton-scale forces on single molecules, revealing insights into processes such as DNA replication, transcription, and repair.

| Parameter | Finding | Reference |

|---|---|---|

| Biotin-11-dUTP:dTTP Ratio in PCR | A ratio of 1:8 is commonly used for synthesizing biotin-labeled DNA handles. | oup.com |

| Enzyme for Incorporation | Taq polymerase is used for the incorporation of modified dUTPs. | oup.com |

| Rupture Force of Single Biotin-Streptavidin Bond | Ranges from 100 to over 400 pN, depending on the force-loading geometry. | |

| Application | Enables the tethering of DNA constructs for magnetic and optical tweezers studies. | researchgate.net |

Detection and Visualization Strategies for Biotin Labeled Nucleic Acids

Avidin (B1170675)/Streptavidin-Biotin Interaction Principles in Detection Systems

The foundation of most detection methods for biotin-labeled molecules is the exceptionally strong and specific, non-covalent interaction between biotin (B1667282) (vitamin B7) and the proteins avidin or streptavidin. thermofisher.comrockland.comnih.gov This bond is one of the strongest known non-covalent interactions in nature, with a dissociation constant (Kd) in the order of 10⁻¹⁵ M. thermofisher.com This interaction is highly stable, forming rapidly and remaining unaffected by extremes in pH, temperature, or denaturing agents. thermofisher.com

Both avidin, a glycoprotein (B1211001) from egg whites, and streptavidin, a protein isolated from the bacterium Streptomyces avidinii, are tetrameric proteins, meaning each molecule has four binding sites for biotin. thermofisher.comseracare.comapexbt.com This tetravalency is a key feature that allows for significant signal amplification, as one protein can bind to multiple biotinylated targets or reporter molecules. thermofisher.comaatbio.com

While both proteins bind biotin with high affinity, streptavidin is often preferred in detection systems. rockland.com Avidin is a highly cationic glycoprotein, and its positive charge and carbohydrate components can lead to non-specific binding and background signal in certain applications. thermofisher.com Streptavidin, in contrast, is not glycosylated and has a near-neutral isoelectric point, which results in lower levels of non-specific binding. rockland.comthermofisher.com For applications requiring even lower background, a modified form of avidin called NeutrAvidin, which has been deglycosylated, is also available. thermofisher.comthermofisher.com The stability and specificity of the streptavidin-biotin complex have made it a cornerstone for detecting biotinylated nucleic acid probes in techniques like in situ hybridization (ISH), Southern blotting, and Northern blotting. seracare.comlumiprobe.comresearchgate.net

| Property | Avidin | Streptavidin |

| Source | Egg White | Streptomyces avidinii |

| Molecular Weight | ~66-69 kDa | ~53 kDa cellsignal.com |

| Biotin Binding Sites | 4 | 4 |

| Glycosylation | Yes | No |

| Isoelectric Point (pI) | ~10.5 thermofisher.com | ~5-6 |

| Non-specific Binding | Higher potential due to charge and sugar moieties thermofisher.com | Lower, generally preferred for low background applications rockland.comthermofisher.com |

Enzymatic Detection Platforms

Enzymatic detection systems are a common method for visualizing biotin-labeled probes. These systems employ streptavidin conjugated to an enzyme. When a specific substrate is added, the enzyme catalyzes a reaction that produces a detectable signal, such as a colored precipitate or light (chemiluminescence).

Streptavidin can be covalently linked to horseradish peroxidase (HRP), a stable and highly active enzyme. cellsignal.comthermofisher.com After a biotinylated probe, such as one labeled with Biotin-11-dUTP, has hybridized to its target nucleic acid sequence, it is incubated with the streptavidin-HRP conjugate. apexbt.comhellobio.comnih.gov The high affinity of streptavidin for biotin ensures that the HRP enzyme is localized specifically to the site of the hybridized probe. lumiprobe.comhellobio.com

The detection is achieved by adding a chromogenic or chemiluminescent substrate.

Chromogenic Detection: Substrates like 3,3'-diaminobenzidine (B165653) (DAB) or 3-amino-9-ethylcarbazole (B89807) (AEC) are converted by HRP into insoluble, colored precipitates at the target site, which can be visualized by light microscopy.

Chemiluminescent Detection: Substrates such as luminol (B1675438) are oxidized by HRP in the presence of a peroxide, producing light that can be captured on X-ray film or with a digital imaging system. cellsignal.com This method is known for its high sensitivity.

The streptavidin-HRP system is widely used in various applications, including ELISA, immunohistochemistry, and blotting techniques, due to the high turnover rate of the enzyme, which provides significant signal amplification. apexbt.comcellsignal.comrevvity.com

Similar to HRP systems, streptavidin can be conjugated to alkaline phosphatase (AP). revvity.comthermofisher.combiocompare.com This conjugate is used to detect biotinylated probes that have been incorporated with molecules like Biotin-11-dUTP. jenabioscience.comjenabioscience.com The streptavidin-AP conjugate binds to the biotinylated nucleic acid, and its presence is revealed by the addition of a suitable substrate. seracare.comvectorlabs.com

AP catalyzes the removal of a phosphate (B84403) group from its substrate, leading to a detectable signal.

Chromogenic Detection: Common substrates include the combination of 5-bromo-4-chloro-3-indolyl phosphate (BCIP) and nitro blue tetrazolium (NBT). AP dephosphorylates BCIP, and the resulting product reduces NBT to form an intense, insoluble dark-blue or purple precipitate. nih.gov

Chemiluminescent Detection: Substrates like adamantyl 1,2-dioxetane (B1211799) phosphates (e.g., CSPD®, CDP-Star®) are dephosphorylated by AP to become unstable, emitting sustained light that can be detected by imaging.

Streptavidin-AP conjugates are frequently used in applications such as in situ hybridization and various blotting methods. seracare.comrevvity.comvectorlabs.com The choice between HRP and AP often depends on the specific application, desired sensitivity, and the potential for endogenous enzyme activity in the sample being studied.

| Enzyme Conjugate | Common Chromogenic Substrates | Common Chemiluminescent Substrates | Signal Type |

| Streptavidin-HRP | DAB, AEC, TMB | Luminol, Isoluminol | Colored Precipitate or Light |

| Streptavidin-AP | NBT/BCIP | Dioxetane Phosphates | Colored Precipitate or Light |

Fluorescent Detection Approaches

Fluorescent methods offer an alternative to enzymatic detection and are particularly well-suited for multicolor analysis and high-resolution imaging. These approaches utilize streptavidin conjugated to fluorescent molecules (fluorophores).

The most straightforward fluorescent detection method involves using streptavidin directly conjugated to a fluorophore. aatbio.comlumiprobe.com A wide array of fluorescent dyes, covering the full visible spectrum and beyond, can be attached to streptavidin. hellobio.comthermofisher.com After the Biotin-11-dUTP labeled probe hybridizes to its target, the sample is incubated with the fluorescent streptavidin conjugate. aatbio.com The conjugate binds to the biotin tag, and the location of the target nucleic acid is visualized directly by fluorescence microscopy. lumiprobe.com

This one-step detection method is rapid and simple. lumiprobe.com The availability of streptavidin conjugates with different fluorescent dyes allows for multiplexing, where multiple targets can be detected simultaneously in the same sample by using probes labeled with different haptens and detected with streptavidin conjugates of different colors. aatbio.comthermofisher.com

For detecting low-abundance targets, the signal from direct fluorescent conjugates may be insufficient. In these cases, indirect methods that amplify the signal are employed. thermofisher.com A powerful and widely used technique is Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD). nih.govbiotium.com

This method typically involves the following steps:

A biotinylated probe is hybridized to the target and then bound by a streptavidin-HRP conjugate.

A solution containing a tyramide derivative labeled with biotin or a fluorophore is added.

The HRP enzyme catalyzes the conversion of the tyramide derivative into a highly reactive, short-lived radical.

This radical covalently binds to nearby tyrosine residues on proteins at the site of the probe.

This process results in the deposition of a large number of fluorophores or additional biotin molecules in close proximity to the target. nih.gov

If biotinylated tyramide is used, the deposited biotin molecules can then be detected with fluorescently labeled streptavidin, creating another layer of amplification. nih.govbiotium.com TSA can increase detection sensitivity by 10- to 100-fold compared to conventional methods, enabling the visualization of very weak signals. nih.gov

Chromogenic Detection Methodologies

The detection of biotin-labeled nucleic acids is commonly achieved through the highly specific and strong interaction between biotin and streptavidin (or avidin). thermofisher.comorigene.com Streptavidin, a tetrameric protein from Streptomyces avidinii, binds to biotin with an exceptionally high affinity (dissociation constant, Kd ≈ 10⁻¹⁵ M), forming a stable complex that is resistant to many denaturing conditions. thermofisher.com This robust interaction forms the basis of various detection assays. In chromogenic detection, an enzyme is conjugated to streptavidin, and upon the addition of a specific substrate, the enzyme catalyzes a reaction that produces a colored, insoluble precipitate at the site of the biotinylated probe. origene.comjacksonimmuno.com This allows for the direct visualization of the target nucleic acid sequence using standard light microscopy. jacksonimmuno.comnih.gov

The two most frequently used enzymes in these applications are horseradish peroxidase (HRP) and alkaline phosphatase (AP). origene.comjacksonimmuno.com The choice between these enzymes and their corresponding substrates depends on factors such as the required sensitivity, the potential for endogenous enzyme activity in the sample, and the desired color of the final signal. abcam.com

Horseradish Peroxidase (HRP)-Based Detection

Streptavidin-HRP conjugates are widely used for the detection of biotinylated molecules in a variety of applications, including Western blotting, immunohistochemistry (IHC), and in situ hybridization (ISH). roche.com HRP, in the presence of hydrogen peroxide (H₂O₂), catalyzes the oxidation of a chromogenic substrate, leading to the formation of a colored precipitate. roche.com

Several chromogenic substrates are available for HRP, each producing a distinct color and offering different levels of sensitivity and stability.

3,3'-Diaminobenzidine (DAB): DAB is one of the most popular chromogens for HRP. It undergoes oxidation to produce a brown, insoluble polymer at the site of the enzyme. roche.com This precipitate is very stable and does not fade over time, making it ideal for archival purposes. abcam.com The reaction is robust and provides a good signal-to-noise ratio. roche.com

3,3',5,5'-Tetramethylbenzidine (TMB): TMB is another highly sensitive substrate for HRP. In the presence of HRP and peroxide, TMB is oxidized to a blue-colored product. abcam.com This substrate is particularly noted for its high sensitivity in ELISA and blotting applications. abcam.com

3-Amino-9-Ethylcarbazole (AEC): AEC produces a red-colored precipitate upon oxidation by HRP. origene.com The resulting product is soluble in alcohol, which requires the use of aqueous mounting media for slide preparations. abcam.com The red color can provide good contrast, especially in multiplexing applications where another target is stained with a different color.

4-Chloro-1-Naphthol (4-CN): This substrate yields a blue-purple precipitate. While it provides a distinct color, it is generally considered less sensitive and the precipitate is less stable compared to DAB.

The selection of the appropriate HRP substrate often involves a trade-off between sensitivity and the specific requirements of the experiment, such as the need for a particular color for contrast or for multiplex staining.

Alkaline Phosphatase (AP)-Based Detection

Alkaline phosphatase is another commonly used enzyme for the detection of biotinylated probes. cosmobio.co.jp It offers high thermal stability and a high turnover rate. cosmobio.co.jp The most widely used chromogenic substrate system for AP is a combination of 5-bromo-4-chloro-3-indolyl-phosphate (BCIP) and nitroblue tetrazolium (NBT). biocompare.comnih.gov

In this reaction, AP dephosphorylates BCIP, and the resulting product reduces NBT to an insoluble, dark purple formazan (B1609692) precipitate. researchgate.net This system is highly sensitive, and the signal can continue to develop over several hours, allowing for the detection of low-abundance targets. vectorlabs.com The resulting dark purple stain provides excellent contrast and is stable for long-term storage. vectorlabs.com

Research Findings and Comparative Data

The choice of a chromogenic detection system can significantly impact the outcome of an experiment. Various studies and technical evaluations have compared the performance of different enzyme-substrate combinations.

Sensitivity of Detection:

A technical note for a commercially available Biotin Chromogenic Detection Kit utilizing an alkaline phosphatase-streptavidin conjugate and a BCIP/NBT-based substrate reports a high degree of sensitivity. The kit has been shown to detect as little as 30 fg of a target DNA in dot-blot hybridization experiments after overnight color development. thermofisher.com This level of sensitivity is crucial for the detection of single-copy genes or low-expressed mRNA.

Comparative Performance of BCIP/NBT Substrates:

A side-by-side comparison of a BCIP/NBT one-component substrate from Scripps Laboratories with those from three other leading suppliers was conducted in a Western blot application for the detection of Prostate Specific Antigen (PSA). The results indicated that the Scripps substrate produced clearer and more developed bands at 3 minutes than the competitor substrates did at 5 minutes. scrippslabs.com Furthermore, the Scripps substrate was able to identify higher molecular weight PSA variants that were faint or not visible with the other substrates, demonstrating enhanced sensitivity and faster reaction kinetics. scrippslabs.com

Interactive Data Table: Comparison of BCIP/NBT Substrates in Western Blot

| Feature | Scripps BCIP/NBT | Competitor A | Competitor B | Competitor C |

| Development Time for Clear Bands | 3 minutes | 5 minutes | 5 minutes | 5 minutes |

| Detection of Minor Bands | Strong Staining | Weak Staining | Missing Bands | Weak Staining |

| Identification of High MW Variants | Clearly Visible | Faint/Not Visible | Faint/Not Visible | Faint/Not Visible |

This data is based on a technical brief from Scripps Laboratories and represents a qualitative comparison.

Quantitative Comparison of HRP Substrates:

In a study evaluating enhanced colorimetric signals for paper-based biosensors, the performance of TMB and another HRP substrate, ABTS, was quantitatively compared. The stopped colorimetric signal was measured at various concentrations of an HRP-antibody conjugate. TMB consistently showed a higher absorbance signal across all tested concentrations, indicating greater sensitivity. nih.gov

Interactive Data Table: Absorbance of TMB vs. ABTS with Varying HRP-Antibody Concentrations

| HRP-Antibody Conc. (ng/mL) | TMB Absorbance (450nm) | ABTS Absorbance (405nm) |

| 0 | 0.077 | 0.066 |

| 0.5 | 0.138 | 0.098 |

| 1 | 0.229 | 0.119 |

| 2.5 | 0.519 | 0.195 |

| 10 | 1.68 | 0.540 |

| 25 | 3.51 | 1.61 |

| 50 | 3.56 | 2.12 |

| 75 | 3.56 | 2.65 |

Data adapted from a study on enhanced colorimetric signals in paper-based biosensors. nih.gov

Application in Chromogenic In Situ Hybridization (CISH):

Chromogenic detection methods are a practical alternative to fluorescence in situ hybridization (FISH) for routine diagnostic pathology. nih.gov A study comparing CISH and FISH for the detection of HER-2/neu oncogene amplification in breast cancer samples found a high level of agreement between the two methods. nih.gov In a series of 157 cases, there were 120 tumors with no amplification and 27 with amplification as determined by both techniques, yielding a kappa coefficient of 0.81, which indicates substantial agreement. nih.gov This demonstrates the reliability of chromogenic detection for identifying gene amplification in tissue sections.

Q & A

Q. What is the structural significance of the "11-carbon linker" in Bio-11-dUTP, and how does it influence experimental outcomes?

Bio-11-dUTP contains an 11-carbon spacer arm connecting biotin to deoxyuridine triphosphate. This linker length optimizes steric flexibility for biotin-avidin/streptavidin binding while minimizing interference with polymerase activity during DNA synthesis . Shorter linkers (e.g., Bio-7-dATP) may reduce binding efficiency, while longer ones could hinder enzymatic incorporation. Experimental validation using alternative biotinylated nucleotides (e.g., Bio-7-dATP vs. Bio-11-dUTP) in polymerase assays is recommended to assess steric effects .

Q. How can Bio-11-dUTP be enzymatically incorporated into DNA for non-radioactive probe labeling?

Two primary methods are used:

- Random priming : A mixture of Bio-11-dUTP and dTTP (optimally at a 35% ratio) is incorporated via Klenow fragment during DNA synthesis. This achieves high labeling efficiency (~0.2 pg sensitivity in hybridization assays) .

- Nick translation : DNA polymerase I incorporates Bio-11-dUTP at nicked DNA sites. However, this method yields lower sensitivity compared to random priming due to reduced amplification effects . Controls using unmodified dTTP are critical to confirm labeling specificity.

Advanced Research Questions

Q. How do researchers resolve contradictions in Bio-11-dUTP incorporation efficiency across experimental systems (e.g., replication bands vs. in vitro assays)?

In Euplotes eurystomus replication bands, Bio-11-dUTP incorporation was incomplete even with inhibitors (e.g., aphidicolin), suggesting context-dependent polymerase selectivity . To address this:

- Perform competitive inhibition assays with varying dTTP/Bio-11-dUTP ratios to quantify polymerase preference.

- Use fluorescence microscopy with streptavidin-Cy3 to spatially map incorporation inefficiencies in chromosomal DNA .

- Validate with orthogonal methods like terminal deoxynucleotidyl transferase (TdT)-mediated tailing, which bypasses replication-dependent incorporation .

Q. What methodological considerations are critical for integrating Bio-11-dUTP into chromatin accessibility assays (e.g., restriction enzyme hypersensitivity studies)?

Bio-11-dUTP is used to label 3ʹ-OH termini generated by restriction enzymes (e.g., Hha I) in hypomethylated genomic regions. Key steps include:

- Post-labeling detection : Use peroxidase-based immunocytochemistry with anti-biotin antibodies to amplify signal intensity, particularly for low-abundance targets like inactive X chromosomes .

- Methylation controls : Compare results with 5-methylcytosine-insensitive enzymes (e.g., Msp I) to distinguish methylation effects from technical artifacts .

- Quantitative thresholds : Define baseline incorporation levels using knockout models (e.g., DNMT-deficient cells) to avoid false positives .

Q. How can researchers optimize Bio-11-dUTP-based probes for high-sensitivity RNA hybridization?

RNA probes labeled with Bio-11-dUTP via T3/T7 RNA polymerases exhibit 10× higher sensitivity than DNA probes due to single-stranded stability and lack of self-annealing. Optimization involves:

- Template design : Use linearized plasmids with strong promoters (e.g., T3) to maximize yield.

- Reaction conditions : Include 1 mM Bio-11-dUTP, 45 U polymerase, and 1 hr incubation at 37°C to ensure full-length transcripts .

- Hybridization buffers : Add dextran sulfate or formamide to reduce background noise in Northern blots .

Methodological Troubleshooting

Q. Why might Bio-11-dUTP fail to produce detectable signals in apoptosis assays (TUNEL staining)?

Common issues include:

- TdT enzyme inactivation : Validate enzyme activity with positive control slides (e.g., DNase-treated nuclei).

- Inadequate permeabilization : Pre-treat tissue sections with proteinase K (20 µg/mL, 15 min) to expose DNA termini .

- Endogenous biotin interference : Block with avidin/biotin blocking kits prior to labeling .

Data Interpretation Guidelines

Q. How should researchers address variability in Bio-11-dUTP labeling efficiency across technical replicates?

Normalize data using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.